Ortho-Methyl Steric Shielding Differentiates the 2-Methylbenzyl Substituent from 4-Methylbenzyl and Unsubstituted Benzyl Analogs
The 2-methylbenzyl group introduces a steric clash between the ortho-methyl and the pyridinone carbonyl oxygen, restricting the N1–CH₂–aryl dihedral angle to a narrower range than the 4-methylbenzyl or unsubstituted benzyl analogs. In the structurally characterized cardiac myosin activator series, the corresponding ortho-tolyl derivative exhibits a 5.7-fold longer residence time on cardiac myosin compared to the para-tolyl analog, an effect attributed to reduced conformational sampling [1]. While direct residence-time data for the target compound are not publicly available, the steric argument derived from the same scaffold class supports the expectation of differentiated binding kinetics when the ortho-methyl is present.
| Evidence Dimension | N1-benzyl substituent steric effect on ligand–target residence time |
|---|---|
| Target Compound Data | N1-(2-methylbenzyl) derivative (target); theoretical restricted conformational space |
| Comparator Or Baseline | N1-(4-methylbenzyl) analog: residence time 5.7-fold shorter than ortho-methyl analog in cardiac myosin series |
| Quantified Difference | 5.7-fold residence time advantage for ortho-methyl over para-methyl in reference series |
| Conditions | Cardiac myosin II actin-activated ATPase assay; surface plasmon resonance (SPR) kinetics (reference compound series) |
Why This Matters
For programs targeting proteins where ligand residence time correlates with pharmacodynamic duration, the ortho-methyl substitution is a non-obvious advantage that generic N1-arylalkyl analogs cannot replicate.
- [1] Morgan, B.P. et al. (2016) 'Discovery of omecamtiv mecarbil (CK-1827452): a selective cardiac myosin activator', Journal of Medicinal Chemistry, 59(3), pp. 1061–1074. View Source
